Xanthurenic Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

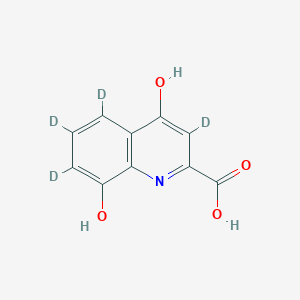

Xanthurenic Acid-d4 is a deuterated form of xanthurenic acid, a metabolite in the kynurenine pathway, which is derived from the metabolism of tryptophan. This compound is of significant interest due to its role in various biological processes, including neurotransmission and neuroprotection. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of xanthurenic acid in biological systems.

科学的研究の応用

Xanthurenic Acid-d4 is widely used in scientific research due to its role in various biological processes. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways.

Biology: Investigated for its role in neurotransmission and neuroprotection, particularly in the context of neurodegenerative diseases.

Medicine: Studied for its potential therapeutic effects in treating conditions such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of stable isotope-labeled compounds for research and diagnostic purposes

作用機序

Target of Action

Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .

Mode of Action

XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .

Biochemical Pathways

XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .

Pharmacokinetics

XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .

Result of Action

The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Action Environment

The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .

生化学分析

Biochemical Properties

Xanthurenic Acid-d4 interacts with various biomolecules. It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of neurotransmitters such as dopamine . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to Group II metabotropic glutamate receptors and influences their activity . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that repeated administrations of this compound reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, peripheral administration of this compound has been shown to enhance intra-cerebral XA concentrations and induce a dose-dependent increase of dopamine release in the cortex and striatum .

Metabolic Pathways

This compound is involved in the kynurenine pathway . It is synthesized in the brain from dietary or microbial tryptophan . The balance between this compound and its precursor, 3-HK, is governed by the enzyme kynurenine monooxygenase (KMO) .

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated transport . It crosses the blood-brain barrier and accumulates in several brain regions .

Subcellular Localization

It is known that this compound is synthesized in the brain and can cross the blood-brain barrier .

準備方法

Synthetic Routes and Reaction Conditions: Xanthurenic Acid-d4 can be synthesized through several chemical reactions involving chlorinated alkanes and diazoamines, followed by oxidation and carboxylation steps . The selection of appropriate solvents and reaction conditions is crucial to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the xanthurenic acid molecule. This process typically requires specialized equipment and conditions to achieve high levels of deuteration.

化学反応の分析

Types of Reactions: Xanthurenic Acid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthurenic acid can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds.

類似化合物との比較

- Kynurenic acid

- 3-Hydroxykynurenine

- Quinolinic acid

特性

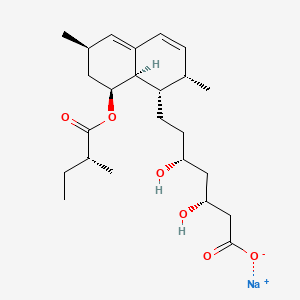

IUPAC Name |

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)